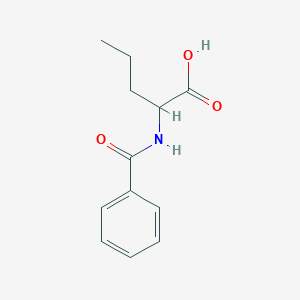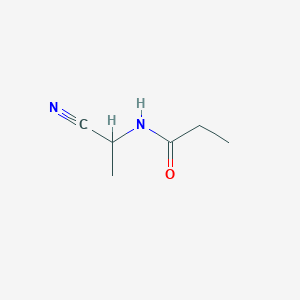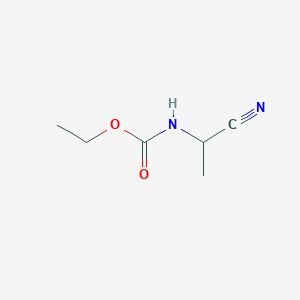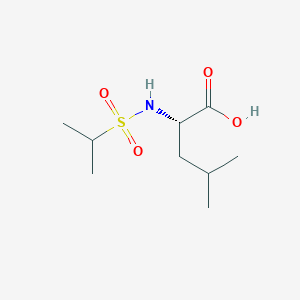![molecular formula C7H14N2O2S B7864490 cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B7864490.png)
cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is a nitrogen-containing heterocyclic compound It features a unique structure with a pyrrole ring fused to a pyrrolidine ring, and a methylsulfonyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole typically involves multiple steps. One common method starts with the protection of the amino group in beta-amino propionic acid hydrochloride, followed by a Michael addition reaction. The intermediate product undergoes ring-closing reactions and decarboxylation to form a tetrahydropyrrolidone derivative. Finally, reductive amination and further ring-closing reactions yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the pyrrole ring.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced pyrrole compounds, and substituted pyrrole derivatives.
Applications De Recherche Scientifique
cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Researchers are exploring its use in drug discovery, particularly for its potential as a kinase inhibitor.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with kinase enzymes, affecting cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole: This compound has a similar structure but differs in the position of the sulfonyl group.
Pyrrolopyrazine derivatives: These compounds share the pyrrole ring but have additional pyrazine rings, leading to different biological activities.
Uniqueness
cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is unique due to its specific ring structure and the position of the methylsulfonyl group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
(3aS,6aS)-1-methylsulfonyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c1-12(10,11)9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQXKWGRKDHSLC-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2C1CNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CC[C@@H]2[C@H]1CNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-[(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)methyl]-n-propylamine](/img/structure/B7864438.png)
![3-[2-Oxo-2-(piperazin-1-yl)ethyl]-1$l^{6}-thiolane-1,1-dione](/img/structure/B7864442.png)



![(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B7864482.png)
![cis-1-((4-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B7864497.png)
![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-phenylpropan-1-one](/img/structure/B7864504.png)
![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B7864509.png)
![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)pentan-1-one](/img/structure/B7864522.png)
![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B7864525.png)
![cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide](/img/structure/B7864529.png)
![cis-N-(p-tolyl)Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide](/img/structure/B7864536.png)
